2,3-Bis(chloromethyl)pyridine hydrochloride
Overview
Description
2,3-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 27221-49-4 . It has a molecular weight of 212.51 and is typically stored at room temperature . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for 2,3-Bis(chloromethyl)pyridine hydrochloride were not found, a related compound, 3-(chloromethyl)pyridine hydrochloride, has been synthesized using 3-methylpyridine as a raw material . The process involves several steps, including oxidation, reaction with methanol, reduction, and reaction with thionyl chloride .Molecular Structure Analysis
The InChI code for 2,3-Bis(chloromethyl)pyridine hydrochloride is 1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H . This indicates the presence of a pyridine ring with chloromethyl groups attached at the 2 and 3 positions.Physical And Chemical Properties Analysis
2,3-Bis(chloromethyl)pyridine hydrochloride is a solid at room temperature . It has a molecular weight of 212.51 .Scientific Research Applications
1. Diels-Alder Reactions
2,3-Bis(chloromethyl)pyridine hydrochloride is utilized in Diels-Alder reactions. Specifically, it serves as a precursor for various pyridine o-quinodimethane analogues. These compounds are involved in forming tetrahydroquinoline and -isoquinoline type adducts, showcasing its versatility in synthetic organic chemistry (Carly et al., 1996).
2. Synthesis Safety and Scalability
Another critical aspect of 2,3-bis(chloromethyl)pyridine hydrochloride is its synthesis process. Research has focused on developing scalable and safe synthesis methods that are both economical and environmentally acceptable. This includes evaluating various chlorination procedures to mitigate environmental and disposal issues (Grimm et al., 2002).
3. Formation of N-Heterocyclic Complexes
This chemical is instrumental in forming N-heterocyclic complexes of metals like Rhodium and Palladium. Its reaction with n-butylimidazole leads to the formation of bis(silver carbene) complexes, which can further react to yield metal carbene complexes. Such applications are significant in organometallic chemistry and catalysis (Simons et al., 2003).
4. Electrocatalytic Applications
In electrochemistry, 2,3-bis(chloromethyl)pyridine hydrochloride is used for the direct and cobalt(I) salen-catalyzed reduction at carbon cathodes. This process leads to the production of various compounds, illustrating the compound's utility in electrochemical synthesis and catalysis (Ji et al., 2001).
5. Development of Chemosensors
It has been used in the synthesis of a selective and sensitive fluorescent chemosensor for Hg2+. The chemosensor, composed of two aminonaphthalimide fluorophores and a receptor of 2,6-bis(aminomethyl)pyridine, shows a significant increase in fluorescence quantum yield upon the addition of Hg2+ in neutral buffer aqueous solution (Guo et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-bis(chloromethyl)pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-4-6-2-1-3-10-7(6)5-9;/h1-3H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUGCZCPPAKASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(chloromethyl)pyridine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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